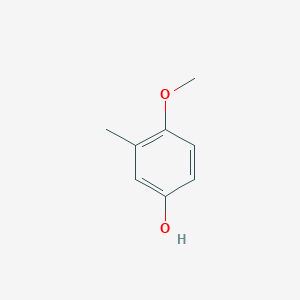

4-Methoxy-3-methylphenol

Overview

Description

4-Methoxy-3-methylphenol, also known as Phenol, 4-methoxy-3-methyl-, is an organic compound with the molecular formula C8H10O2 . It has an average mass of 138.164 Da and a monoisotopic mass of 138.068085 Da .

Synthesis Analysis

While specific synthesis methods for 4-Methoxy-3-methylphenol were not found, phenols in general can be synthesized through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis

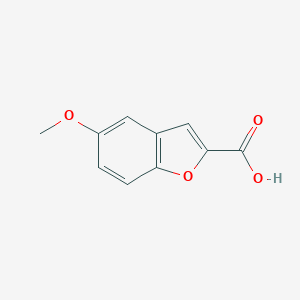

The molecular structure of 4-Methoxy-3-methylphenol consists of a phenol group with a methoxy group in the para position and a methyl group in the meta position .Physical And Chemical Properties Analysis

4-Methoxy-3-methylphenol has a molecular weight of 138.1638 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications

Chemical Intermediate

Application

4-Methoxy-3-methylphenol, also known as p-cresol, is primarily used as a chemical intermediate in the preparation of other chemicals .

Method of Application

It serves as a key building block for the synthesis of many compounds .

Results or Outcomes

The products derived from 4-Methoxy-3-methylphenol are used in various industries, including pharmaceuticals, fragrances, and dyes .

Antioxidant

Application

4-Methoxy-3-methylphenol is used as an intermediate in the production of antioxidants, such as butylated hydroxytoluene (BHT) .

Method of Application

These antioxidants are commonly used in food packaging, cosmetics, and personal care products to prevent spoilage and extend shelf life .

Results or Outcomes

The use of 4-Methoxy-3-methylphenol in these applications helps to maintain the quality and longevity of various products .

Pharmacodynamics

Application

4-Methoxy-3-methylphenol has antioxidant and anti-inflammatory properties that may be beneficial for treating certain conditions .

Method of Application

It has been shown to scavenge free radicals and inhibit the activity of certain enzymes that are involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) .

Results or Outcomes

Animal studies have suggested that 4-Methoxy-3-methylphenol may have neuroprotective properties and could potentially be used to prevent or treat neurodegenerative diseases such as Parkinson’s disease .

Flavor Ingredient

Application

4-Methoxy-3-methylphenol can potentially impart sensory and nutritional qualities to food and beverage products .

Method of Application

It is generally added as a flavor ingredient .

Results or Outcomes

The addition of 4-Methoxy-3-methylphenol enhances the taste and aroma of various food and beverage products .

Cosmetic Products

Application

4-Methoxy-3-methylphenol is used as a component of cosmetic products .

Method of Application

It is added to cosmetic products during the manufacturing process .

Results or Outcomes

The inclusion of 4-Methoxy-3-methylphenol in cosmetic products can enhance their properties and effectiveness .

Plastics, Pesticides, Pharmaceuticals, and Dyes

Application

Cresols, which include 4-Methoxy-3-methylphenol, are precursors or synthetic intermediates to other compounds and materials .

Method of Application

They are used in the synthesis of plastics, pesticides, pharmaceuticals, and dyes .

Results or Outcomes

The use of cresols in these applications contributes to the production of a wide range of products in various industries .

Acid-Base Properties

Application

4-Methoxy-3-methylphenol, like other phenols, exhibits unique acid-base properties .

Method of Application

The negative charge can be delocalized by resonance to three different carbons on the aromatic ring .

Results or Outcomes

This property often acts as a catalytic proton donor/acceptor in enzyme active sites .

Bactericides or Disinfectants

Application

Cresols, which include 4-Methoxy-3-methylphenol, are used in bactericides or disinfectants .

Method of Application

The mechanism of action is due to the destruction of bacterial cell membranes .

Results or Outcomes

This application contributes to the prevention of bacterial growth .

Whisky Production

Application

4-Methoxy-3-methylphenol is used in the preparation of malt for Scotch Whisky production .

Method of Application

It is added during the malt preparation process .

Results or Outcomes

The addition of 4-Methoxy-3-methylphenol enhances the taste and aroma of the whisky .

Safety And Hazards

properties

IUPAC Name |

4-methoxy-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-5-7(9)3-4-8(6)10-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILASIIGKRFKNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304966 | |

| Record name | 4-Methoxy-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-methylphenol | |

CAS RN |

14786-82-4 | |

| Record name | 14786-82-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxy-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)